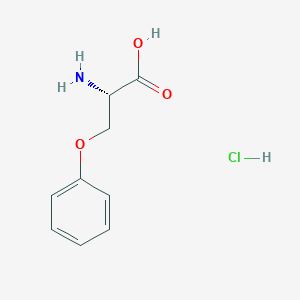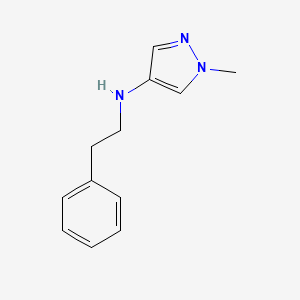
ethyl (2Z)-2-(dimethylcarbamoylhydrazinylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate is a synthetic organic compound known for its unique chemical structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate typically involves the reaction of ethyl acetate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- Ethyl (2E)-2-{[(methylcarbamoyl)amino]imino}acetate
- Ethyl (2E)-2-{[(ethylcarbamoyl)amino]imino}acetate
- Ethyl (2E)-2-{[(propylcarbamoyl)amino]imino}acetate
Comparison: Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs with different carbamoyl groups, this compound may exhibit different reactivity patterns and applications, making it valuable for specific synthetic and industrial processes.
Propiedades
Fórmula molecular |
C7H13N3O3 |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-(dimethylcarbamoylhydrazinylidene)acetate |
InChI |
InChI=1S/C7H13N3O3/c1-4-13-6(11)5-8-9-7(12)10(2)3/h5H,4H2,1-3H3,(H,9,12)/b8-5- |
Clave InChI |
WGRDLLMKOMBUFU-YVMONPNESA-N |
SMILES isomérico |
CCOC(=O)/C=N\NC(=O)N(C)C |
SMILES canónico |
CCOC(=O)C=NNC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733360.png)
![2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride](/img/structure/B11733362.png)
![(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733364.png)
![2-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733371.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733380.png)
![ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733385.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733390.png)
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733415.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733441.png)


